5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 1,3-benzodioxole derivatives with triazinane-2-thione precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often involve the use of palladium chloride (PdCl2) as the catalyst, xantphos as the ligand, and cesium carbonate (Cs2CO3) as the base in a solvent such as 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of cell cycle processes or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the triazinane-2-thione moiety.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole group, known for its psychoactive properties.
Uniqueness
5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of both the benzodioxole and triazinane-2-thione moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c17-11-12-5-14(6-13-11)4-8-1-2-9-10(3-8)16-7-15-9/h1-3H,4-7H2,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKZYAPGCAXNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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